3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

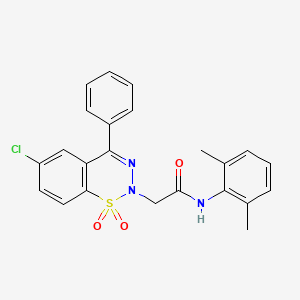

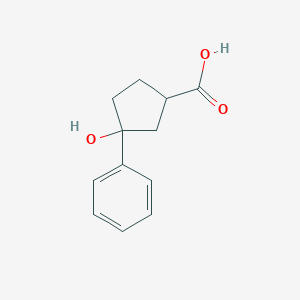

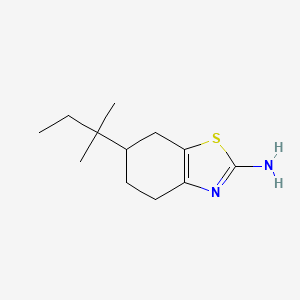

“3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine” is a chemical compound with the CAS Number: 116233-20-6 . It has a molecular weight of 282.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BrN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis

This compound has a molecular weight of 282.22 . Other physical and chemical properties such as melting point, boiling point, density, and pKa are not available in the sources I found.科学的研究の応用

Tumor Inhibitory and Antioxidant Activity :

- 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine has been utilized in the synthesis of new polyfunctionally substituted derivatives demonstrating tumor inhibitory and antioxidant activities. These derivatives exhibit significant potency against liver cancer cells, comparing favorably with doxorubicin, a reference drug (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Synthesis of Tetrahydronaphthalene Derivatives :

- The chemical has been involved in the synthesis of 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diols and 5,5,8,8-tetrahydronaphthalene-2,3-dione. These derivatives are valuable for further chemical transformations (Zherebtsov, Arsenyev, Chesnokov, & Cherkasov, 2020).

Development of Dopaminergic Compounds :

- It is a precursor in synthesizing dopaminergic compounds, particularly 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, showcasing its potential in developing biologically active compounds (Öztaşkın, Göksu, & SeÇen, 2011).

Precursor for Thiazolidinones and Benzothiazepinones :

- The compound acts as a precursor in synthesizing various thiazolidinones and benzothiazepinones, with observed atropisomerism in some derivatives. These substances have potential applications in medicinal chemistry (Drawanz et al., 2017).

Sulfonated Derivatives Synthesis :

- Sulfonation of related naphthylamines, including the 3-Bromo-5,5,8,8-tetramethyl variant, leads to the formation of sulfonic acid derivatives, important in various chemical reactions (Courtin, 1981).

Photoinduced Electron Transfer Processes :

- In photoreaction studies, derivatives of this compound have been used in radical cyclization and ring expansion reactions, demonstrating its utility in photochemical processes (Hasegawa, 1997).

Synthesis of Tetrahydro-β-carbolines :

- This compound plays a role in synthesizing 3,4-fused tetrahydro-β-carbolines, a new class of compounds with potential pharmacological significance (Malhotra et al., 2013).

Synthesis of Silicon-Based Drugs and Odorants :

- Its derivatives have been used in creating new building blocks for synthesizing silicon-based drugs and odorants, showcasing its versatility in organic synthesis (Büttner et al., 2007).

Stereoselective Reduction in Synthesis :

- It has been used in stereoselective reduction processes to create bioactive compounds, highlighting its importance in chiral synthesis (Wei-dong, 2013).

Reductive Debromination in Organic Synthesis :

- The compound's derivatives have been used in developing new methods for reductive debromination, essential for synthesizing various organic compounds (Nishiyama et al., 2005).

特性

IUPAC Name |

3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVFUMDICFXFBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC(=C(C=C21)N)Br)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2472156.png)

![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2472160.png)

![2-{[1-(4-Bromobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2472165.png)

![2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2472169.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B2472170.png)

![N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-fluorobenzamide](/img/structure/B2472174.png)